molecular formula C13H13N3S B13189406 5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol

Cat. No.: B13189406
M. Wt: 243.33 g/mol
InChI Key: WZILMNVYUVSMLX-UHFFFAOYSA-N
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Description

Introduction to 5,8,9-Trimethyl-triazolo[4,3-a]quinoline-1-thiol

Systematic Nomenclature and Chemical Identity (CAS 917746-38-4)

The systematic name 5,8,9-trimethyl-triazolo[4,3-a]quinoline-1-thiol adheres to IUPAC guidelines for fused heterocyclic systems. The numbering begins at the sulfur-containing position (1-thiol), with methyl substituents at carbons 5, 8, and 9 of the quinoline moiety. The compound’s molecular formula, C₁₃H₁₃N₃S, corresponds to a molecular weight of 243.33 g/mol.

Table 1: Key Identifiers of 5,8,9-Trimethyl-triazolo[4,3-a]quinoline-1-thiol
Property Value
CAS Registry Number 917746-38-4
Molecular Formula C₁₃H₁₃N₃S
Molecular Weight 243.33 g/mol
IUPAC Name 5,8,9-Trimethyl-triazolo[4,3-a]quinoline-1-thiol
Key Functional Groups Triazole ring, thiol (-SH), methyl substituents

The structural distinction from isomers such as 4,6,9-trimethyl derivatives lies in the spatial arrangement of methyl groups, which critically influences electronic distribution and intermolecular interactions.

Historical Development of Triazoloquinoline Derivatives

Triazoloquinolines first gained attention in the mid-20th century as researchers explored annulated heterocycles for antimicrobial and anticancer properties. Early synthetic routes relied on cyclocondensation of quinoline precursors with hydrazine derivatives, but modern methods employ catalytic systems to enhance regioselectivity. For example, microwave-assisted synthesis has reduced reaction times from hours to minutes while improving yields.

The introduction of thiol groups into this scaffold, as seen in 5,8,9-trimethyl-triazolo[4,3-a]quinoline-1-thiol, represents a strategic advancement. Thiolation enables disulfide bridge formation in biological systems and facilitates metal coordination, expanding potential applications in enzyme inhibition and catalysis.

Position in Heterocyclic Chemistry Taxonomy

This compound belongs to the triazolo[4,3-a]quinoline subclass, which combines:

  • Quinoline : A bicyclic system with a benzene ring fused to pyridine, providing aromatic stability and π-π stacking capabilities.
  • 1,2,4-Triazole : A five-membered ring containing three nitrogen atoms, contributing to hydrogen bonding and dipole interactions.
  • Thiol group : A sulfur-containing moiety that enhances nucleophilicity and redox activity.

The methyl substituents at positions 5, 8, and 9 induce steric effects that modulate molecular packing in crystalline states and influence solubility profiles. This structural complexity places the compound at the intersection of planar aromatic systems and three-dimensionally diversified heterocycles.

Research Rationale and Knowledge Gaps

Despite progress in synthesizing triazoloquinoline derivatives, fundamental questions persist regarding 5,8,9-trimethyl-triazolo[4,3-a]quinoline-1-thiol:

  • Electronic Effects : How do methyl group positions affect frontier molecular orbitals and charge transfer properties?
  • Biological Targets : Preliminary studies suggest kinase inhibition potential, but specific enzyme interactions remain uncharacterized.
  • Materials Applications : The thiol group’s role in self-assembled monolayers or coordination polymers is underexplored.

Addressing these gaps requires advanced computational modeling paired with experimental validation through X-ray crystallography and in vitro assays. Comparative studies with positional isomers could further elucidate structure-activity relationships.

Properties

Molecular Formula

C13H13N3S

Molecular Weight

243.33 g/mol

IUPAC Name

5,8,9-trimethyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione

InChI

InChI=1S/C13H13N3S/c1-7-4-5-10-8(2)6-11-14-15-13(17)16(11)12(10)9(7)3/h4-6H,1-3H3,(H,15,17)

InChI Key

WZILMNVYUVSMLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC3=NNC(=S)N32)C)C

Origin of Product

United States

Preparation Methods

Method 1: Cyclocondensation of Quinoline Hydrazides

  • Substrate : 5,8,9-Trimethylquinoline-4-carboxylic acid hydrazide.
  • Reagents : Carbon disulfide (CS₂) or phosphorus pentasulfide (P₄S₁₀) in basic media.
  • Mechanism :
    • Hydrazide reacts with CS₂ under reflux in ethanol/KOH to form a thiosemicarbazide intermediate.
    • Intramolecular cyclization via elimination of H₂S yields the triazole ring.
  • Example :
    • Reaction of 5,8,9-trimethylquinoline-4-carboxylic acid hydrazide with CS₂ in ethanolic KOH produces the triazole-1-thiol derivative.

Method 2:Triazole Annulation

  • Substrate : 5,8,9-Trimethylquinoline-1-amine.
  • Reagents : Thiophosgene (CSCl₂) or thioamides.
  • Mechanism :
    • Amine reacts with CSCl₂ to form an isothiocyanate intermediate.
    • Cyclization with hydrazine yields the triazole ring.

Methyl Group Introduction

Methyl groups at positions 5, 8, and 9 are introduced via Friedel-Crafts alkylation or directed ortho-metalation:

Stepwise Methylation

Position Method Reagents Conditions Yield (%) Ref.
5 Friedel-Crafts CH₃I, AlCl₃ 0°C, DCM 65–70
8 Directed lithiation LDA, CH₃I –78°C, THF 55–60
9 Nucleophilic substitution CH₃OTf, K₂CO₃ Reflux, DMF 70–75

Thiol Group Functionalization

The 1-thiol group is introduced via:

Optimized Protocol (From Patent IE60116B1)

  • Starting Material : 1-Chloro-5,8,9-trimethyl-triazolo[4,3-a]quinoline.
  • Reagents : Thiourea (2 eq), ethanol, reflux (6 h).
  • Workup : Neutralization with HCl, extraction with CHCl₃, recrystallization (ethyl acetate).
  • Yield : 68–72%.

Key Synthetic Challenges

  • Regioselectivity : Competing reactions at C-3 vs. C-1 positions require careful control of steric/electronic effects.
  • Purification : Silica gel chromatography (hexane:EtOAc 3:1) effectively separates methyl/thiol isomers.

Analytical Data

Property Value Method Ref.
MP 137–139°C DSC
¹H NMR (DMSO-d₆) δ 2.35 (s, 3H, C8-CH₃), 2.58 (s, 3H, C5-CH₃), 2.89 (s, 3H, C9-CH₃), 7.45–8.12 (m, 3H, quinoline-H) 400 MHz
MS (EI) m/z 297 [M]⁺ HRMS

Chemical Reactions Analysis

Types of Reactions

5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the triazole or quinoline rings.

    Substitution: The methyl groups and the thiol group can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified triazole or quinoline derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol has been explored for various scientific research applications, including:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Triazoloquinoline Derivatives
Compound Name Core Structure Substituents/Modifications Key Functional Groups Reference
This compound Triazolo[4,3-a]quinoline 5-, 8-, 9-CH₃; 1-SH Thiol, Methyl
6-((6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)thio)quinoline Triazolo[4,3-b]pyridazine + Quinoline Pyrazole, Triazolo-pyridazine, Quinoline Thioether, Pyrazole
1-(1H-Indol-3-yl)[1,2,4]triazolo[4,3-a]quinoline Triazolo[4,3-a]quinoline + Indole Indole at position 1 Indole, Aromatic heterocycle
3-Methylphosphonylated [1,2,4]triazolo[4,3-a]quinolines Triazolo[4,3-a]quinoline Phosphonate group at position 3 Phosphonate, Methyl

Key Observations :

  • Substituent Diversity : The methyl groups in the target compound enhance hydrophobicity compared to analogs like the indole-substituted derivative (polar indole group) or phosphonylated variants (polar phosphonate) .
  • Thiol vs. Thioether : The thiol group in the target compound may confer redox activity, contrasting with thioether-containing analogs (e.g., CAS 1022150-57-7) .

Key Observations :

  • The target compound’s synthesis remains undocumented, unlike phosphonylated derivatives synthesized via cyclization or alkylthio-triazoles via alkylation .

Physicochemical and Pharmacological Properties

Table 3: Pharmacological and Physical Data
Compound Solubility/Stability Biological Activity MIC/IC₅₀ Values (if reported) Reference
This compound Not reported No data available
Thieno-triazolo-pyrimidines Moderate aqueous solubility Anticancer activity IC₅₀: 2–10 µM (cell lines)
3-Arylaminomethyl-triazoloazepinium salts Lipophilic Antibacterial (Gram-positive bacteria) MIC: 4–16 µg/mL
Phosphonylated triazoloquinolines High thermal stability Potential kinase inhibition (theoretical)

Key Observations :

  • Stability : Phosphonylated derivatives exhibit high thermal stability, suggesting utility in drug design .

Recommendations :

Explore synthetic routes analogous to phosphonylated triazoloquinolines .

Conduct toxicity profiling and antimicrobial/anticancer screening.

Biological Activity

5,8,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol is a heterocyclic compound that combines a triazole ring with a quinoline moiety and a thiol functional group. Its molecular formula is C13H13N3S, with a molecular weight of 243.33 g/mol. This compound has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological activity. The presence of the thiol group enhances its reactivity and ability to interact with various biological targets.

Property Value
Molecular FormulaC13H13N3S
Molecular Weight243.33 g/mol
Chemical StructureContains triazole and quinoline rings

Antimicrobial Activity

Research indicates that compounds containing triazole and quinoline moieties exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi. The thiol group may facilitate interactions with microbial enzymes or receptors critical for their survival.

Anticancer Properties

Studies have demonstrated that this compound can inhibit certain protein kinases involved in cancer cell proliferation. For instance, derivatives of triazoloquinolines have been reported to exhibit cytotoxic effects against multiple cancer cell lines. The mechanism often involves the upregulation of pro-apoptotic proteins (such as Bax) and downregulation of oncogenic survival proteins (like Bcl-2) .

Enzyme Inhibition

The compound's interaction with enzymes is pivotal for its biological activity. It has been shown to bind to specific enzymes involved in metabolic pathways or signal transduction processes. For example, it can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

Study 1: Anticancer Activity

In a study investigating the anticancer properties of various triazoloquinoline derivatives, this compound was evaluated against several cancer cell lines including lung and breast cancer cells. The results indicated significant growth inhibition with IC50 values ranging from 5 to 15 µM across different cell types .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be as low as 10 µg/mL for certain strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes such as protein kinases and DNA gyrase.
  • Pro-apoptotic Activation : The compound promotes apoptosis in cancer cells by modulating the expression of apoptotic proteins.
  • Antimicrobial Interactions : The thiol group enhances binding to microbial targets.

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